molecular formula C15H12BrF2NOS B3647359 2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide

2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B3647359
M. Wt: 372.2 g/mol
InChI Key: LTBRUCQYYLXSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide is an organic compound that features a bromophenyl group, a difluorophenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the bromophenylmethylsulfanyl intermediate: This step involves the reaction of 2-bromobenzyl chloride with sodium sulfide to form 2-(bromophenyl)methylsulfanyl.

    Acylation reaction: The intermediate is then reacted with 2,4-difluoroaniline in the presence of an acylating agent such as acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
  • 2-[4-[(E)-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide

Uniqueness

2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both bromophenyl and difluorophenyl groups, which can impart distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and potential biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF2NOS/c16-12-4-2-1-3-10(12)8-21-9-15(20)19-14-6-5-11(17)7-13(14)18/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBRUCQYYLXSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.